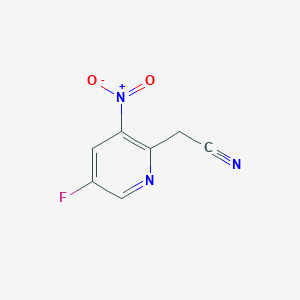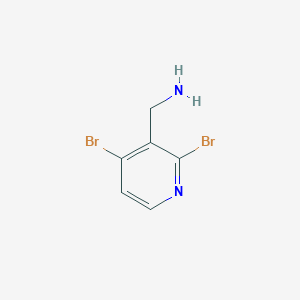
(2,4-Dibromopyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dibromopyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two bromine atoms at the 2nd and 4th positions of the pyridine ring and a methanamine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 3-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production of (2,4-Dibromopyridin-3-yl)methanamine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions: (2,4-Dibromopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Pyridine oxides
- Reduced pyridine derivatives
科学的研究の応用
(2,4-Dibromopyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2,4-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and the methanamine group can form bonds with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
- (2,6-Dibromopyridin-4-yl)methanamine
- (2,4-Dichloropyridin-3-yl)methanamine
- (2,4-Difluoropyridin-3-yl)methanamine
Comparison: (2,4-Dibromopyridin-3-yl)methanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms make it more suitable for specific substitution reactions and coupling processes, enhancing its utility in synthetic chemistry .
特性
分子式 |
C6H6Br2N2 |
|---|---|
分子量 |
265.93 g/mol |
IUPAC名 |
(2,4-dibromopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChIキー |
TYKONWYHUUJYSY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


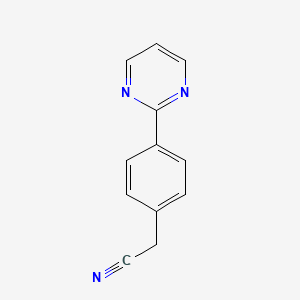

![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
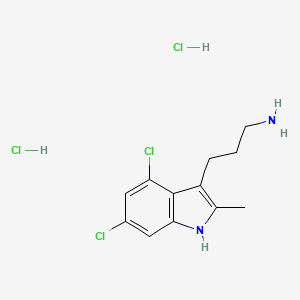
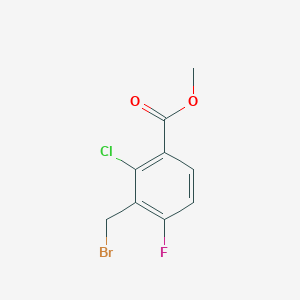
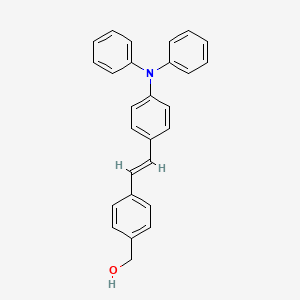
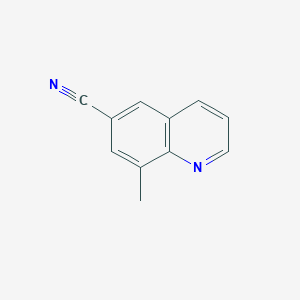
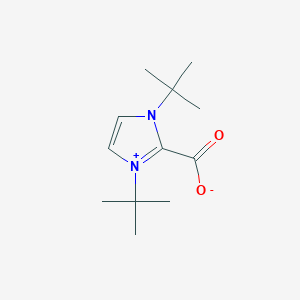
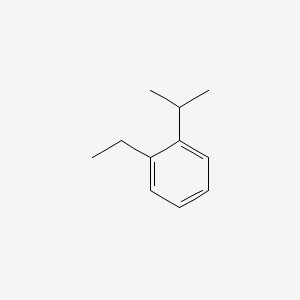
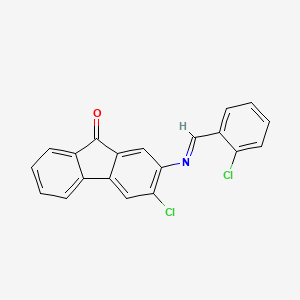
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
